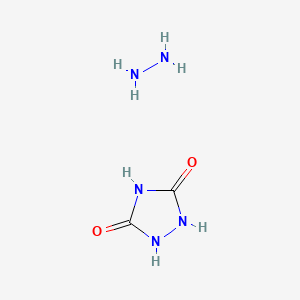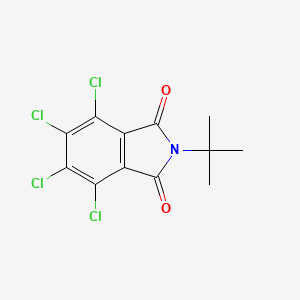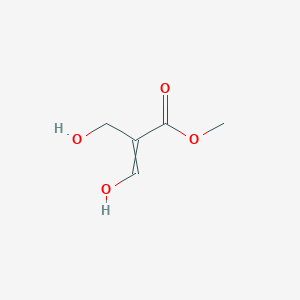
Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate: is an organic compound with the molecular formula C(_4)H(_6)O(_3). It is a derivative of propenoic acid and is characterized by the presence of hydroxyl and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-2-(hydroxymethyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to yield alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate is used as a building block in organic synthesis. Its reactivity allows for the construction of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds.
Medicine: The compound’s potential in medicinal chemistry includes its use in the synthesis of drug candidates. Its functional groups can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with other monomers allows for the creation of materials with desirable properties.
Mecanismo De Acción
The mechanism by which Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
- Methyl 3-hydroxy-2-methylpropanoate
- Methyl 3-hydroxy-2-(hydroxymethyl)propanoate
- Methyl 3-hydroxy-2-(methoxymethyl)prop-2-enoate
Uniqueness: Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate is unique due to the presence of both hydroxyl and ester groups on the propenoic acid backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations sets it apart from similar compounds.
Propiedades
Número CAS |
64516-50-3 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)4(2-6)3-7/h2,6-7H,3H2,1H3 |
Clave InChI |
BCIJTZMKRRDEQQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


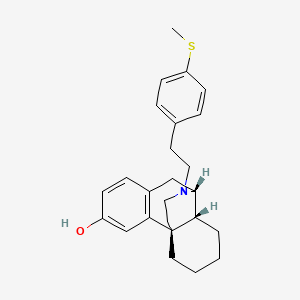
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)

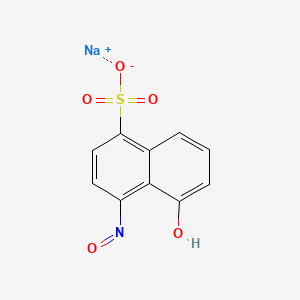
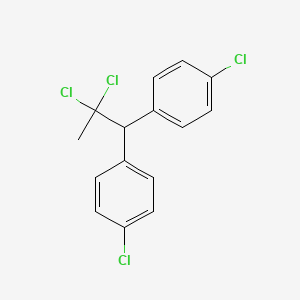
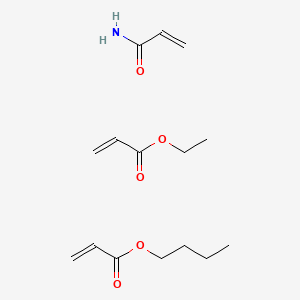

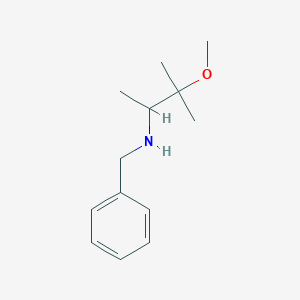
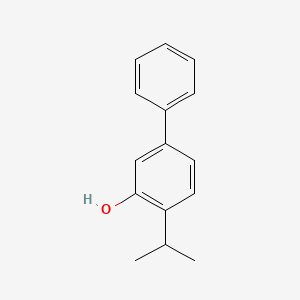
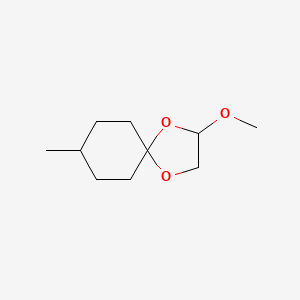
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
